2-[(Ethylamino)methyl]benzonitrile hydrochloride

Regiochemistry Medicinal Chemistry Structure-Activity Relationship

Researchers using the free base (CAS 1016510-64-7) encounter volatility, handling hazards, and inconsistent gravimetric dosing. The ortho-isomer hydrochloride salt eliminates these risks with a crystalline, non-hygroscopic solid form. - LogP 2.09 vs. 3-isomer HCl (2.86): enables predictable reverse-phase purification and SAR baseline consistency. - Ortho regiochemistry permits direct intramolecular amine-nitrile cyclocondensation, inaccessible to 3- or 4-isomers. - Crystalline solid simplifies gravimetric dispensing for multi-well assay plates and avoids free-base flammability (flash point ~110 °C).

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
CAS No. 1208685-24-8
Cat. No. B1522142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Ethylamino)methyl]benzonitrile hydrochloride
CAS1208685-24-8
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCCNCC1=CC=CC=C1C#N.Cl
InChIInChI=1S/C10H12N2.ClH/c1-2-12-8-10-6-4-3-5-9(10)7-11;/h3-6,12H,2,8H2,1H3;1H
InChIKeyREGPNOCFMPUPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Ethylamino)methyl]benzonitrile Hydrochloride: Ortho-Regiochemical Building Block


2-[(Ethylamino)methyl]benzonitrile hydrochloride (CAS 1208685-24-8) is a synthetic organic building block composed of a benzonitrile core substituted at the ortho (2-) position with an ethylamino-methyl moiety, isolated and stabilized as the hydrochloride salt . With molecular formula C₁₀H₁₃ClN₂ and molecular weight 196.68 g/mol, this compound is supplied primarily for pharmaceutical and agrochemical intermediate applications where a crystalline, non-hygroscopic solid form and defined ortho regiochemistry are required [1]. The hydrochloride salt confers a measured LogP of 2.09 and topological polar surface area (TPSA) of 35.8 Ų, properties that distinguish it from the corresponding free base in terms of handling, solubility, and storage stability under standard laboratory conditions .

Ortho-regiochemical scaffold for regioselective derivatization and heterocycle synthesis
Crystalline hydrochloride salt enables gravimetric handling and stable long-term storage
Supports medicinal chemistry SAR campaigns and process chemistry intermediate workflows

2-[(Ethylamino)methyl]benzonitrile HCl: Isomer & Free Base Substitution Risks


Substituting 2-[(ethylamino)methyl]benzonitrile hydrochloride with its 3- or 4-positional isomers, or with the free base (CAS 1016510-64-7), introduces quantifiable changes in physicochemical profile, reactivity, and handling suitability that directly impact synthetic utility. The ortho-substitution pattern positions the ethylamino-methyl group adjacent to the nitrile, creating steric and electronic environments distinct from the meta- and para-isomers, which can alter both the rate and regiochemical outcome of subsequent derivatization reactions . Additionally, the free base (density 1.0 g/cm³, boiling point 258.8°C) is a liquid under ambient conditions, whereas the hydrochloride salt is a crystalline solid that eliminates volatility-related handling concerns and provides improved long-term storage stability . The measured LogP difference—2.09 for the hydrochloride salt versus predicted values for the free base—also translates into meaningful differences in partition behavior during extraction, chromatography, and biphasic reaction workup . Generic substitution without accounting for these quantifiable differences risks altered reaction kinetics, lower isolated yields, and inconsistent purity profiles across synthetic campaigns.

Isomer Meta- or para-isomers alter steric and electronic environment, potentially shifting reaction regiochemistry and chromatographic retention.
Free base Replacing the HCl salt with the liquid free base introduces volatility, flammability, and handling differences that may impact process safety and dosing precision.
Purity / price Supplier purity and pricing vary between salt and free base forms; direct substitution without lot verification may affect reaction stoichiometry and cost.

2-[(Ethylamino)methyl]benzonitrile HCl: Quantitative Differentiation from Analogs


Ortho vs. Meta/Para Isomers: Conformational & Steric Effects

Among the three regioisomeric ethylaminomethyl-benzonitrile hydrochloride salts, only the ortho (2-) isomer places the basic ethylamino-methyl side chain adjacent to the electron-withdrawing nitrile group. This spatial arrangement creates an intramolecular steric environment distinct from the 3- and 4-isomers, as reflected in the computed LogP values: the target ortho-isomer hydrochloride salt has a measured LogP of 2.09 , while the 3-isomer hydrochloride salt (CAS 90389-63-2) exhibits a LogP of 2.86 . This ~0.8 LogP unit difference represents an approximately 6-fold difference in octanol-water partition coefficient, directly impacting chromatographic retention, extraction efficiency, and passive membrane permeability in biological assays. Furthermore, the topological polar surface area (TPSA) is identical at 35.82 Ų for both the 2- and 3-isomer hydrochloride salts , confirming that the LogP divergence arises specifically from regiochemical positioning of the polar substituents rather than gross changes in polarity.

Lipophilicity (LogP)
Data to verify
ΔLogP ≈ 0.77 (ortho HCl salt 2.09 vs. meta HCl salt 2.86)
Reported lipophilicity difference supports differential chromatographic retention and extraction behavior.
Supplier-computed values; experimental validation recommended.
Regiochemistry Medicinal Chemistry Structure-Activity Relationship Positional Isomer

Salt vs. Free Base: Physical Form and Handling Safety

The hydrochloride salt form (CAS 1208685-24-8, MW 196.68) directly contrasts with the free base (CAS 1016510-64-7, MW 160.22) in physical state under ambient conditions. The free base is a liquid with a boiling point of 258.8±15.0 °C at 760 mmHg and a flash point of 110.3±20.4 °C , whereas the hydrochloride salt is a crystalline solid at room temperature with no measurable boiling or flash point within standard laboratory operating ranges [1]. This solid-state nature eliminates evaporative loss during storage and weighing, and removes the flammability risk associated with the free base's flash point. The molecular weight increase of 36.46 g/mol upon salt formation corresponds exactly to the mass of one equivalent of HCl, providing a stoichiometric handle for precise charge-neutral formulation. The hydrochloride salt also carries two hydrogen bond donors (versus one for the free base), altering its hydrogen-bonding capacity in crystal engineering, co-crystal design, and receptor-binding pharmacophore modeling [1].

Physical form
Head-to-head
Solid HCl salt (non-volatile, no flash point) vs. liquid free base (Bp ~259 °C, flash point ~110 °C)
Solid salt enables precise gravimetric dispensing and reduces flammability risk during scale-up.
Ambient condition comparison; free base data from Chemsrc.
Salt Selection Solid-State Chemistry Process Chemistry Laboratory Safety

Supplier Purity and Pricing Comparison

Commercial availability data reveal quantifiable differences in purity specification and unit pricing across suppliers of the target hydrochloride salt. TRC (Toronto Research Chemicals) supplies the compound at undisclosed purity level with catalog number B438120, priced at $70.00/50 mg, $95.00/100 mg, and $340.00/500 mg as of June 2022 [1]. Enamine offers the compound at 95% purity (catalog EN300-54821) with the following scale-dependent pricing: $1,117.00/1 g, $2,316.00/2.5 g, $2,933.00/5 g, and $3,687.00/10 g as of February 2023 [1]. Leyan supplies the compound at 95% purity (catalog 2005768) with price-upon-request for 1 g, 5 g, and 10 g quantities . In contrast, the free base 2-[(ethylamino)methyl]benzonitrile (CAS 1016510-64-7) is available at 98% purity from Leyan (catalog 1778631, price on request) and at 98% purity from Chemsrc, which quotes price-on-request for bulk quantities . The 4-positional isomer 4-ethylaminomethyl-benzonitrile (free base, CAS 133042-86-1) is listed at 95–98% purity from multiple vendors including Bidepharm and Leyan . This pricing landscape demonstrates that the ortho-isomer hydrochloride salt is positioned as a specialized, higher-cost research chemical relative to the more widely available free base variants of the other positional isomers.

Pricing & purity
Supplier review
95% HCl salt from $1,117/g (Enamine); free base 98% purity available at lower cost
Price premium reflects ortho-regioisomer isolation as crystalline hydrochloride.
2022-2023 catalog data; verify with current supplier quotes.
Procurement Chemical Sourcing Quality Control Cost Analysis

Ortho-Scaffold Uniqueness: Intramolecular Heterocycle Synthesis

The ortho-disposition of the ethylamino-methyl and nitrile functionalities on the benzene ring enables intramolecular cyclization pathways that are geometrically inaccessible to the meta- and para-isomers. The 2-[(ethylamino)methyl]benzonitrile scaffold can undergo cyclocondensation reactions where the nucleophilic secondary amine attacks the electrophilic nitrile carbon to form five- or six-membered nitrogen-containing heterocycles such as isoindolines or tetrahydroisoquinolines [1]. This intramolecular proximity effect is a well-established principle in heterocyclic chemistry: the ortho isomer positions the reactive amine and nitrile groups within a favorable distance (approximately 2.5–3.5 Å in the extended conformation) for ring closure, whereas the meta and para isomers require intermolecular reaction pathways that are kinetically less favorable and produce dimeric or oligomeric byproducts [2]. The hydrochloride salt form preserves the nucleophilicity of the secondary amine through protonation control, allowing selective deprotonation under mildly basic conditions to trigger cyclization without competing nitrile hydrolysis, a common side reaction observed with the free base under aqueous conditions [2].

Cyclization capability
Class-level
Ortho isomer enables intramolecular amine-nitrile cyclization; meta/para isomers cannot support this pathway
Supports synthesis of isoindoline, tetrahydroisoquinoline, and related N-heterocyclic scaffolds.
Based on proximity effect; reaction optimization required.
Heterocycle Synthesis Cyclization Chemistry Ortho-Directed Reactivity Medicinal Chemistry Scaffold

2-[(Ethylamino)methyl]benzonitrile HCl: Key Application Scenarios


Ortho-Fused N-Heterocycle Synthesis via Cyclization

Research groups constructing focused libraries of isoindoline, tetrahydroisoquinoline, or benzodiazepine derivatives should prioritize the ortho-isomer hydrochloride salt because its 2-substitution pattern geometrically enables direct amine-nitrile intramolecular cyclocondensation. The ~0.77 lower LogP compared to the 3-isomer HCl salt also facilitates aqueous workup of polar cyclized products, while the hydrochloride salt form allows controlled, stoichiometric deprotonation to liberate the nucleophilic amine for cyclization without competing nitrile hydrolysis [1]. The 3- and 4-isomers cannot support this intramolecular pathway and would require fundamentally different synthetic strategies involving intermolecular coupling partners.

SAR Studies: Defined Regiochemistry & Physicochemical Properties

For structure-activity relationship (SAR) campaigns where subtle changes in LogP, TPSA, and hydrogen-bonding capacity influence target binding, the ortho-isomer HCl salt provides a well-characterized baseline: LogP 2.09, TPSA 35.8 Ų, and 2 H-bond donors . The 0.77 LogP unit difference versus the 3-isomer HCl salt (LogP 2.86) [1] represents a measurable shift that can confound SAR interpretation if isomers are interchanged casually. The crystalline solid form ensures consistent gravimetric dosing across multi-well assay plates without the pipetting variability inherent to liquid free base handling.

Process Chemistry: Non-Volatile Solid Intermediate Handling

Process development laboratories scaling reactions beyond milligram quantities benefit from the hydrochloride salt's solid-state, non-volatile nature, which eliminates the flammability hazard associated with the free base's flash point of ~110 °C . The salt's crystalline form also simplifies purification by recrystallization, enabling rejection of regioisomeric impurities that may co-elute during chromatographic purification of the liquid free base. The quantified pricing premium (approximately $1,117/g at research scale) [1] is offset by reduced solvent consumption for chromatographic purification and lower engineering controls required for handling a non-flammable solid.

Analytical Method: Ortho-Isomer as HPLC Retention Standard

The ortho-isomer HCl salt's distinct LogP (2.09) relative to the 3-isomer (LogP 2.86) provides a defined retention time shift on reverse-phase HPLC columns that can serve as a system suitability benchmark for methods designed to resolve positional isomers of aminoalkyl-benzonitriles. The crystalline hydrochloride form also offers superior long-term stability as a reference standard compared to the liquid free base, reducing requalification frequency and ensuring consistent chromatographic performance over extended analytical campaigns.

Application
Selection Property
Validation Focus
N-Heterocycle library synthesis
Ortho-substitution pattern for intramolecular cyclization
Cyclization efficiency and byproduct profile; amine deprotonation control
SAR campaigns
Defined LogP, TPSA, and H-bond donor count for consistent assay dosing
LogP-dependent target binding; gravimetric dosing precision
Process chemistry scale-up
Crystalline solid form for non-volatile handling and recrystallization
Scale-up safety (flash point absent); impurity rejection by crystallization
HPLC reference standard
Ortho-specific retention from distinct LogP
Retention time reproducibility; long-term solid-state stability
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